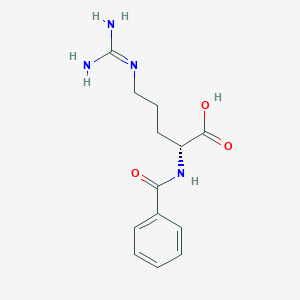
Retigabine 3,3'-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retigabine 3,3’-Dimer is a chemical compound that is an impurity of Retigabine, an anticonvulsant drug used for the treatment of partial epilepsies.
Preparation Methods
The synthesis of Retigabine 3,3’-Dimer involves the reaction of Retigabine with various reagents under specific conditions. One method involves the use of high-performance liquid chromatography (HPLC) to identify and purify the dimer from the reaction mixture . The synthetic route typically includes the formation of diethyl {4,4’-diamino-6,6’-bis[(4-fluorobenzyl)amino]biphenyl-3,3’-diyl}biscarbamate and ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl)amino]phenyl}(ethoxycarbonyl)amino]-4-[(4-fluorobenzyl)amino]phenyl}carbamate . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Retigabine 3,3’-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, Retigabine can be oxidized by light to form quinone diimine, which may subsequently form dimers and, by further oxidation, phenazinium ions . The major products formed from these reactions include various oxidized and reduced forms of the dimer, as well as substituted derivatives.
Scientific Research Applications
Retigabine 3,3’-Dimer has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in Retigabine formulations . In biology, it is studied for its potential effects on neuronal potassium channels, similar to Retigabine . In medicine, it is investigated for its potential use as an anticonvulsant and anxiolytic agent . Additionally, Retigabine 3,3’-Dimer is used in the development of new analogues with improved pharmacological properties .
Mechanism of Action
The mechanism of action of Retigabine 3,3’-Dimer is similar to that of Retigabine. It primarily acts as a potassium channel opener, activating voltage-gated potassium channels in the brain . This action stabilizes the membrane potential and reduces neuronal excitability, which is beneficial in the treatment of epilepsy and other neurological conditions . The molecular targets of Retigabine 3,3’-Dimer include the KCNQ2 and KCNQ3 channels, which are involved in regulating neuronal excitability .
Comparison with Similar Compounds
Retigabine 3,3’-Dimer can be compared with other similar compounds, such as flupirtine and various Retigabine analogues. Flupirtine is another potassium channel opener with analgesic properties, but it has a different chemical structure and pharmacological profile . Retigabine analogues, on the other hand, are designed to improve the efficacy and safety of Retigabine by modifying its chemical structure . These analogues may have different activation potencies and binding affinities for potassium channels, making them unique in their pharmacological effects .
Similar Compounds
- Flupirtine
- Retigabine analogues (e.g., RL648_81)
- Other potassium channel openers
Properties
CAS No. |
1588430-16-3 |
|---|---|
Molecular Formula |
604.65 |
Molecular Weight |
3234264 |
Synonyms |
C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate]; N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
